3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole
Description
3-Methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is a nitro-functionalized bipyrazole derivative characterized by a methoxy (-OCH₃) substituent at position 3 and nitro (-NO₂) groups at positions 4 and 4'. Bipyrazole scaffolds are renowned for their high nitrogen content, thermal stability, and versatility in energetic and pharmaceutical applications .
Properties
IUPAC Name |
3-methoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O5/c1-18-7-5(13(16)17)3-11(10-7)6-4(12(14)15)2-8-9-6/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKCSPUPQBCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole typically involves the nitration of a precursor compound. One common method involves the nitration of 4,4’-dinitro-1’H-1,3’-bipyrazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-4,4’-dinitro-1’H-1,3’-bipyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole has several scientific research applications:
Energetic Materials: Due to its high nitrogen content and nitro groups, it is studied as a potential high-energy material for explosives and propellants.
Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with metals, which are studied for their catalytic and material properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Bipyrazole Derivatives
Key Compounds:
4,4′-Dinitro-1H,1′H-3,3′-bipyrazole (22): Synthesized via nitration of bipyrazole using HNO₃/H₂SO₄, followed by NH₄NO₃/TFAA to introduce nitro groups . Lacks methoxy substituents, leading to higher sensitivity in energetic applications.
2',3,3',5'-Tetramethyl-4'-nitro-2'H-1,3'-bipyrazole (TMNB): Features methyl (-CH₃) groups at positions 2',3,3',5' and a nitro group at 4'. Synthesized via Knorr pyrazole synthesis using 1,3-dicarbonyl precursors .
4,4′-Dichloro-3,5′-diphenyl-1′H-1,3′-bipyrazole: Substituted with chloro (-Cl) and phenyl (-C₆H₅) groups, synthesized via recrystallization from ethanol .
Physical and Chemical Properties
- Melting Points: TMNB: Not explicitly reported, but related methyl-nitro bipyrazoles exhibit mp ~125°C (e.g., trifluoromethyl analog: 124.9–125.1°C) . 4,4′-Dichloro-3,5′-diphenyl: Forms colorless crystals with high thermal stability . 3-Methoxy analog: Expected higher solubility due to methoxy’s electron-donating nature, though data are lacking.
- Spectroscopic Data: Nitro groups in bipyrazoles show IR peaks at 1512–1370 cm⁻¹ (asymmetric/symmetric NO₂ stretching) . Methoxy groups typically absorb at ~2830 cm⁻¹ (C-O stretch), but this remains unverified for the target compound.
Biological Activity
3-Methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is a polynitrogen heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bipyrazole core with methoxy and dinitro substituents, contributing to its reactivity and biological potential. The presence of nitro groups enhances its oxidative properties, while the methoxy group can influence its interaction with biological targets.
Synthesis
The synthesis of 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole typically involves:
- Nitration : Using a mixture of nitric and sulfuric acids to introduce nitro groups onto a precursor compound.
- Reagents : Common reagents include nitric acid, sulfuric acid, and various solvents under controlled temperature conditions to optimize yield and purity .
Antimicrobial Activity
Recent studies have indicated that derivatives of 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interference with microbial enzyme activity.
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antibacterial | Inhibition of growth in Gram-positive bacteria | Disruption of cell wall synthesis |
| Antifungal | Moderate activity against fungal pathogens | Inhibition of ergosterol biosynthesis |
Anti-Cancer Potential
Research has suggested that 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole may possess anti-cancer properties. Studies focused on its cytotoxic effects against various cancer cell lines have shown promising results.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast cancer) | 15.2 | Significant cytotoxicity |
| A549 (lung cancer) | 12.5 | Induction of apoptosis |
The biological activity of 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is primarily mediated through:
- Redox Reactions : The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and repair, leading to cell death in rapidly dividing cancer cells .
Comparative Analysis
When compared to similar compounds such as 4,4'-dinitro-1'H-1,3'-bipyrazole and 3-amino derivatives, 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole shows enhanced stability and reactivity due to the presence of the methoxy group. This structural feature not only affects its chemical reactivity but also enhances its binding affinity towards biological targets.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4,4'-dinitro-1'H-1,3'-bipyrazole | Lacks methoxy group | Lower antimicrobial activity |
| 3-amino-4,4'-dinitro-1'H-1,3'-bipyrazole | Contains amino group | Enhanced cytotoxicity |
| 3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole | Contains both methoxy and nitro groups | Broad spectrum of biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
